EGFR Inhibitor - 879127-07-8

EGFR Inhibitor

Catalog Number: EVT-267210
CAS Number: 879127-07-8
Molecular Formula: C21H18F3N5O
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of molecules that block the activity of EGFR, a protein involved in cell signaling pathways that regulate cellular processes like growth, proliferation, and survival. EGFR is a member of the ErbB family of receptor tyrosine kinases [ [] ]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor development [ [] ].

  • Monoclonal antibodies: These are large protein molecules designed to bind specifically to the extracellular domain of EGFR, preventing its activation. Cetuximab and panitumumab are examples of monoclonal antibodies used in cancer treatment [ [, ] ].

  • Tyrosine Kinase Inhibitors (TKIs): These are small molecules that bind to the intracellular kinase domain of EGFR, blocking its enzymatic activity and preventing downstream signaling [ [] ]. Gefitinib, erlotinib, and afatinib are examples of TKIs used in cancer treatment.

  • Dual inhibitors: Some molecules, like vandetanib (ZD6474), target multiple receptor tyrosine kinases, including EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), offering broader inhibitory effects [ [] ].

Synthesis Analysis
  • TKIs: These are typically synthesized using organic chemistry methods. For example, pyrazole-thiadiazole-based EGFR inhibitors were synthesized and their anti-cancer activity was evaluated [ [] ]. Another study focused on the synthesis of pyrazole derivatives as potent EGFR inhibitors, evaluating their cytotoxicity and EGFR inhibitory effects [ [] ].

Molecular Structure Analysis
  • TKIs: These are smaller molecules that typically mimic the structure of adenosine triphosphate (ATP), the natural substrate of EGFR kinase. For example, the binding scores of compound 4a and erlotinib to EGFR were analyzed using molecular docking simulations [ [] ].

Mechanism of Action
  • TKIs: These bind to the ATP-binding site in the EGFR kinase domain, preventing ATP binding and EGFR phosphorylation. This inhibits the kinase activity of EGFR, preventing the activation of downstream signaling pathways [ [] ].

Applications

a) Investigating EGFR Signaling in Cancer:* Identifying downstream effectors: EGFR inhibitors help researchers study the signaling pathways activated downstream of EGFR, such as the MAPK and PI3K/AKT/mTOR pathways, to understand their role in cancer development and progression [ [, ] ].* Determining mechanisms of resistance: By analyzing cells that become resistant to EGFR inhibitors, researchers can identify the molecular alterations responsible for resistance, such as secondary mutations in EGFR (e.g., T790M), amplification of other receptor tyrosine kinases (e.g., MET), and activation of bypass signaling pathways [ [, , , , ] ]. * Developing predictive biomarkers: Studies using EGFR inhibitors help identify genetic or protein markers that can predict which patients are most likely to benefit from EGFR-targeted therapies, such as KRAS mutation status in colorectal cancer [ [, ] ].

b) Preclinical Drug Development:* Screening for novel inhibitors: EGFR inhibitors serve as templates for developing new inhibitors with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening of chemical libraries using EGFR inhibition assays is a common approach for identifying promising lead compounds [ [] ].* Testing drug combinations: Combining EGFR inhibitors with other targeted therapies or chemotherapy drugs can enhance their efficacy and overcome drug resistance. Preclinical studies using EGFR inhibitors are crucial for identifying synergistic drug combinations and optimizing treatment regimens [ [, , , ] ].

c) Understanding Tumor Biology:* Role of EGFR in tumor microenvironment: EGFR signaling is not limited to tumor cells but also affects other cell types in the tumor microenvironment, such as endothelial cells involved in angiogenesis. EGFR inhibitors help researchers understand the complex interactions between tumor cells and their surrounding environment [ [, ] ].* Tumor heterogeneity: EGFR inhibitor response can vary significantly even within the same tumor due to genetic and phenotypic differences among cancer cells. Studies using EGFR inhibitors help characterize tumor heterogeneity and its implications for treatment response [ [] ].

Future Directions
  • Overcoming drug resistance: Developing novel strategies to overcome or prevent resistance to EGFR inhibitors is crucial. This includes targeting downstream signaling pathways, combining EGFR inhibitors with other targeted therapies or immunotherapies, and exploring alternative dosing strategies like Multiple Low Dose (MLD) therapy [ [, ] ].

  • Expanding therapeutic applications: While EGFR inhibitors are currently approved for treating certain types of lung, colorectal, and head and neck cancers, ongoing research is exploring their potential in other cancer types, including pancreatic cancer, anal cancer, and chordoma [ [, , ] ].

  • Understanding the interplay between EGFR and other signaling pathways: Research focusing on the crosstalk between EGFR and other signaling pathways, such as those involving inflammation and the tumor microenvironment, will provide a more comprehensive understanding of tumor biology and open new avenues for therapeutic intervention [ [, ] ].

Gefitinib

Compound Description: Gefitinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI). It acts by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting the activation of the EGFR signaling pathway. []

Relevance: Gefitinib is a structurally related compound to other EGFR inhibitors. It shares a similar mechanism of action with many other EGFR TKIs and is often used as a point of comparison in studies evaluating the efficacy and resistance mechanisms of newer EGFR inhibitors. []

Erlotinib

Compound Description: Erlotinib is another first-generation, reversible EGFR TKI. It functions similarly to gefitinib, competing with ATP for binding to the EGFR tyrosine kinase domain and inhibiting EGFR signaling. []

Relevance: Like gefitinib, erlotinib is a foundational EGFR inhibitor and serves as a reference point for comparing the properties and clinical utility of newer EGFR inhibitors. Studies often assess the efficacy of novel inhibitors in comparison to erlotinib, particularly in the context of acquired resistance. []

Afatinib

Compound Description: Afatinib is a second-generation, irreversible EGFR TKI. Its irreversible binding to the EGFR kinase domain distinguishes it from first-generation inhibitors and allows it to target a broader range of EGFR mutations, including the T790M mutation that confers resistance to first-generation inhibitors. []

Relevance: Afatinib represents an advancement in EGFR inhibitor development, overcoming some of the limitations of first-generation inhibitors. It is structurally related to other irreversible EGFR inhibitors and is a key compound in research exploring strategies to overcome resistance mechanisms associated with EGFR inhibitors. []

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody that specifically targets EGFR. Unlike small molecule TKIs, cetuximab binds to the extracellular domain of EGFR, preventing ligand binding and receptor activation. []

Relevance: Cetuximab represents a distinct class of EGFR inhibitors with a different mechanism of action compared to small molecule TKIs. Studies often compare and contrast the efficacy and safety profiles of cetuximab with other EGFR inhibitors, including small molecule inhibitors like gefitinib and erlotinib. []

Panitumumab

Compound Description: Panitumumab is another monoclonal antibody that targets EGFR. Like cetuximab, it binds to the extracellular domain of EGFR, inhibiting ligand binding and downstream signaling. []

Relevance: Panitumumab is structurally and functionally similar to cetuximab, both acting as EGFR-targeting monoclonal antibodies. Research often investigates whether there are differences in efficacy or toxicity between these two agents, as well as their potential for use in combination therapies with other anticancer agents, including EGFR TKIs. []

Osimertinib

Compound Description: Osimertinib is a third-generation EGFR TKI that specifically targets EGFR mutations, including the T790M resistance mutation. []

Relevance: Osimertinib represents a further refinement in EGFR inhibitor development, demonstrating enhanced selectivity for mutant EGFR compared to earlier generations of inhibitors. It is relevant to the study of EGFR inhibitor resistance, specifically in the context of overcoming the T790M mutation, and is often studied alongside other third-generation EGFR TKIs. []

WZ4002

Compound Description: WZ4002 is a potent, irreversible pyrimidine-based EGFR TKI designed to overcome the T790M resistance mutation. []

Relevance: WZ4002 is structurally distinct from quinazoline-based irreversible EGFR inhibitors like afatinib. It is relevant to the development of more effective inhibitors against EGFR T790M, and studies often explore its activity in comparison to other mutant-selective EGFR inhibitors, including osimertinib. []

Dacomitinib

Compound Description: Dacomitinib is a second-generation, irreversible quinazoline-based EGFR TKI with activity against EGFR T790M. []

Relevance: Dacomitinib belongs to the same class of irreversible EGFR TKIs as afatinib. It is relevant to the study of overcoming EGFR T790M-mediated resistance and is often included in comparative analyses with other irreversible inhibitors to assess their relative potency and selectivity. []

Neratinib

Compound Description: Neratinib is a second-generation, irreversible quinazoline-based EGFR TKI. []

Relevance: Like afatinib and dacomitinib, neratinib is an irreversible EGFR TKI with activity against the T790M mutation. It is relevant to the study of EGFR inhibitor resistance and is often included in research evaluating the efficacy of second-generation inhibitors in comparison to first-generation inhibitors and newer agents. []

Relevance: Crizotinib is not a direct EGFR inhibitor but is relevant to EGFR inhibitor research due to its activity against MET, a known mediator of resistance to EGFR inhibitors. Studies investigating strategies to overcome EGFR inhibitor resistance may explore the use of crizotinib in combination with EGFR inhibitors. []

Selumetinib

Compound Description: Selumetinib is a selective inhibitor of MEK1 and MEK2, kinases that function downstream of EGFR in the MAPK signaling pathway. []

Relevance: Selumetinib is not an EGFR inhibitor but targets a key downstream signaling pathway. It is relevant to EGFR inhibitor research because it is often used in combination with EGFR inhibitors to enhance their efficacy and overcome or delay the emergence of resistance. []

Vandetanib

Compound Description: Vandetanib is a multi-targeted kinase inhibitor with activity against VEGFR, RET, and EGFR. []

Relevance: While not solely an EGFR inhibitor, vandetanib is relevant because it targets multiple tyrosine kinases, including EGFR and VEGFR, which are implicated in EGFR inhibitor resistance. Research exploring combination therapies to overcome resistance might investigate the use of vandetanib alongside other EGFR inhibitors. []

Emodin

Compound Description: Emodin is a naturally occurring anthraquinone derivative with anticancer properties. It has been shown to enhance the sensitivity of pancreatic cancer cells to EGFR inhibitors. []

Relevance: Emodin is not structurally related to EGFR inhibitors but demonstrates a synergistic effect with EGFR inhibitors in certain cancer cells. It highlights the potential for combining EGFR inhibitors with other agents, including natural compounds, to enhance their therapeutic efficacy. []

Simvastatin

Compound Description: Simvastatin is a statin drug commonly used to lower cholesterol levels. It has also been shown to inhibit the activity of YAP, a downstream effector of the Hippo pathway that is implicated in resistance to EGFR inhibitors. []

Relevance: While not an EGFR inhibitor itself, simvastatin is relevant to EGFR inhibitor research because of its ability to inhibit YAP, a potential target for overcoming resistance. Studies may investigate the use of simvastatin in combination with EGFR inhibitors to enhance their efficacy in YAP-positive tumors. []

KL-ON113

Compound Description: KL-ON113 is a novel, orally available, dual EGFR kinase inhibitor under development for treating NSCLC. It targets both EGFR-activating mutations and the T790M resistance mutation. []

Relevance: KL-ON113 represents a new class of EGFR inhibitors designed to overcome resistance mechanisms, particularly the T790M mutation. Its development and evaluation are directly relevant to improving the efficacy of EGFR inhibitors in treating NSCLC. []

BB

Compound Description: BB is a new synthetic quinonazoline derivative that acts as a potent and selective EGFR inhibitor. It effectively inhibits EGFR phosphorylation and downstream signaling, leading to significant anti-tumor activities in preclinical models. []

Relevance: BB represents a novel class of EGFR inhibitors with potential therapeutic implications. Its structural features and biological activities make it a relevant compound for further development and investigation as a potential anticancer agent. []

Properties

CAS Number

879127-07-8

Product Name

EGFR Inhibitor

IUPAC Name

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)

InChI Key

YOHYSYJDKVYCJI-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

EGFR inhibitor; EGFR-inhibitor; EGFRinhibitor;

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.